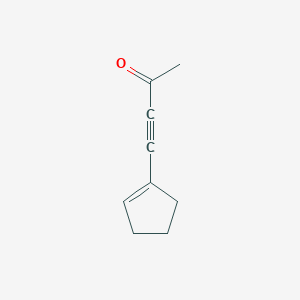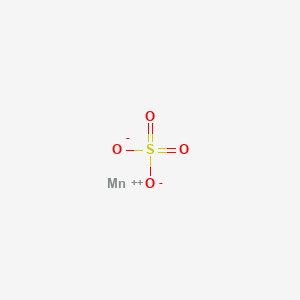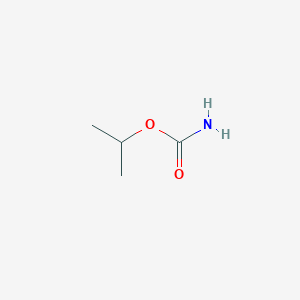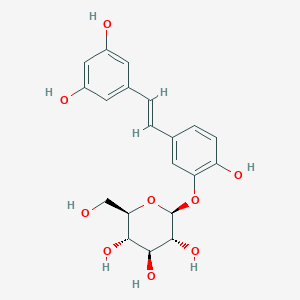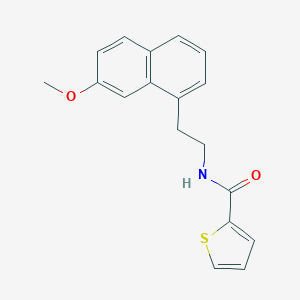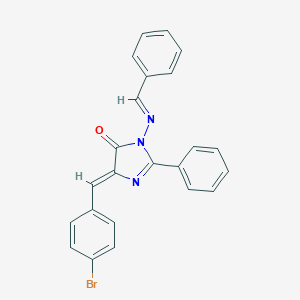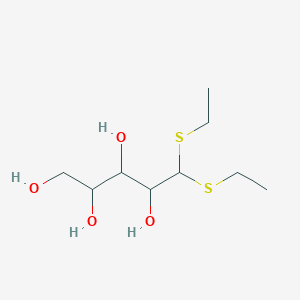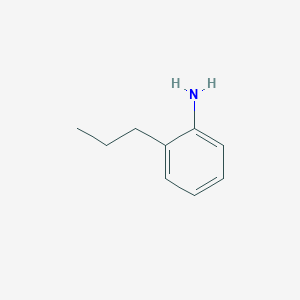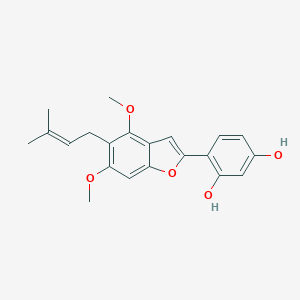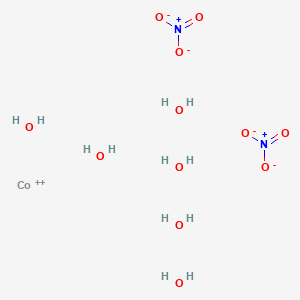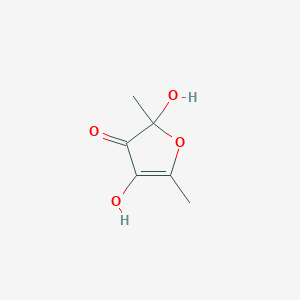
2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone is a heterocyclic organic compound . It has been identified as a low-molecular-weight pigment formed by the Maillard reaction . This compound has been found in soy sauce and contributes to its color, although its contribution to the total color of soy sauce is very low .
Synthesis Analysis
The formation of this compound has been studied during the fermentation of soy sauce and in model systems . Although it was formed from cysteine and glucose, it was formed more from cystine and fructose in the model system .Chemical Reactions Analysis
The formation of this compound is a result of the Maillard reaction . This reaction is a form of non-enzymatic browning involving an amino acid and a reducing sugar. The compound has been found in various kinds of soy sauce and miso as well as in some brown foods and beverages such as roasted bread and beer .Wissenschaftliche Forschungsanwendungen
Role in Food and Fruit Flavors
The compound is a vital flavorant in certain Nordic berries, mangoes, strawberries, and other fruits. It is synthesized from 4-hydroxy-2,5-dimethyl-3(2H)-furanone through enzymatic methylation. Mesifurane's significance in the food, beverage, and cosmetic industries is evident from its global sales, highlighting its critical role in providing a distinctive flavor to various products. Its discovery and characterization have added valuable insights into the flavor profiles of different fruits and berries (Kallio, 2018).
Solubility and Thermodynamic Properties
The solubility and thermodynamic behavior of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in different solvents have been studied to understand its behavior in various mediums. The solubility in pure solvents and binary solvent systems over a range of temperatures was determined, revealing its solubility characteristics and thermodynamic properties. Such studies are crucial for extending the application range of this compound in different industries (Xu et al., 2016).
Eigenschaften
IUPAC Name |
2,4-dihydroxy-2,5-dimethylfuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-4(7)5(8)6(2,9)10-3/h7,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQUMWVEWMCMOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(O1)(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B157975.png)

